2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane
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Overview
Description
2,7-Diazaspiro[44]nonane, 2-ethyl-7-(phenylmethyl)- is a chemical compound with the molecular formula C14H22N2 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in THF for deprotonation followed by the addition of a nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could result in the formation of alkanes or amines. Substitution reactions typically produce derivatives with new functional groups replacing the original ones .
Scientific Research Applications
2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)- involves its interaction with specific molecular targets. The spiro structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[4.4]nonane: A simpler analog without the ethyl and phenylmethyl groups.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A related compound with oxygen atoms in the ring structure.
2-Ethyl-2,7-diazaspiro[4.4]nonane: Another analog with a different substitution pattern.
Uniqueness
2,7-Diazaspiro[4.4]nonane, 2-ethyl-7-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl and phenylmethyl groups can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
2-benzyl-7-ethyl-2,7-diazaspiro[4.4]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-17-10-8-16(13-17)9-11-18(14-16)12-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXWFKCFBKKLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(C1)CCN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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